(R)-9-[2-(Diethylphosphonomethoxy)propyl] adenine (CAS 180587-75-1), commonly known as Tenofovir diethyl ester, is a critical acyclic nucleoside phosphonate intermediate and analytical reference standard. In pharmaceutical manufacturing, it serves as the direct protected precursor to the active pharmaceutical ingredient (API) Tenofovir (PMPA) and its advanced prodrugs, such as Tenofovir disoproxil fumarate (TDF). Structurally, the diethyl esterification of the phosphonate group provides enhanced lipophilicity and organic solubility compared to the highly polar free phosphonic acid, facilitating efficient phase-partitioning and purification during multi-step syntheses [1]. For procurement, it is primarily sourced either as a high-purity synthetic intermediate for streamlined one-pot prodrug manufacturing or as a strictly quantified impurity standard for regulatory compliance in high-performance liquid chromatography (HPLC) workflows [2].
Substituting Tenofovir diethyl ester with the free Tenofovir acid or alternative esters (e.g., diisopropyl ester) fundamentally disrupts both synthetic workflows and analytical validation. In synthetic applications, the free acid is zwitterionic and exhibits poor solubility in standard organic solvents, necessitating cumbersome aqueous workups or specialized polar aprotic solvent systems that reduce overall yield [1]. The diethyl ester, conversely, allows for seamless organic-phase transformations, including direct, mild transesterification or one-pot conversion to advanced prodrugs without the need to isolate the free acid. In analytical contexts, regulatory bodies require exact structural matching for impurity profiling; using a generic structural analog or the final API cannot accurately calibrate for residual diethyl ester, which must be strictly monitored to ensure complete deprotection during API manufacturing[2].
In commercial-scale manufacturing of Tenofovir disoproxil fumarate (TDF), the isolation of the highly polar Tenofovir free acid presents significant yield bottlenecks. Utilizing Tenofovir diethyl ester (CAS 180587-75-1) enables a telescoped, one-pot procedure where the ester is hydrolyzed and immediately alkylated. Process optimizations leveraging this continuous pathway from the diethyl ester improved the overall multi-step TDF synthesis yield from approximately 13% to 24%[REFS-1, REFS-2].
| Evidence Dimension | Overall API Synthesis Yield |
| Target Compound Data | 24% overall yield (telescoped one-pot process from diethyl ester) |
| Comparator Or Baseline | 13% overall yield (traditional multi-step isolation via free acid) |
| Quantified Difference | 11% absolute yield increase (nearly 85% relative improvement) |
| Conditions | Commercial-scale synthesis of TDF using optimized TMSCl/NaBr hydrolysis and direct alkylation |
Procuring the diethyl ester as a process intermediate enables telescoped manufacturing routes, drastically reducing solvent waste and isolation losses associated with the zwitterionic free acid.
The dealkylation of phosphonate esters typically requires harsh reagents like bromotrimethylsilane (TMSBr), which can lead to product degradation and impurity formation. Tenofovir diethyl ester is highly suited for a milder, rapid low-temperature hydrolysis using a combination of chlorotrimethylsilane (TMSCl) and sodium bromide (NaBr). This optimized reagent system achieves complete deprotection rapidly without the prolonged reaction times (1-9 days) typically seen with TMSCl alone, and avoids the harshness of pure TMSBr [REFS-1, REFS-2].
| Evidence Dimension | Hydrolysis Reagent Mildness and Speed |
| Target Compound Data | Rapid, low-temperature complete hydrolysis (TMSCl + NaBr) |
| Comparator Or Baseline | 1-9 days (TMSCl alone) or harsh degradation-prone conditions (TMSBr) |
| Quantified Difference | Significant reduction in reaction time and degradation profile |
| Conditions | Phosphonate diester hydrolysis in prodrug manufacturing |
Process chemists can utilize milder, more cost-effective reagent combinations (TMSCl/NaBr) when deprotecting this specific diethyl ester, improving the impurity profile of the final API.
During the synthesis of Tenofovir and its prodrugs, incomplete deprotection leaves residual Tenofovir diethyl ester in the product matrix. In HPLC and LC-MS analytical workflows, the diethyl ester exhibits a drastically different retention time and ionization response factor compared to the highly polar, zwitterionic Tenofovir free acid. Regulatory compliance requires the use of the exact diethyl ester reference standard to accurately quantify this specific process impurity down to parts-per-million (ppm) thresholds [1].
| Evidence Dimension | Chromatographic Retention and Calibration Accuracy |
| Target Compound Data | Exact structural match for residual protected intermediate calibration |
| Comparator Or Baseline | Tenofovir free acid (fails to calibrate for ester impurity) |
| Quantified Difference | Binary: Enables regulatory-compliant ppm quantification vs. complete analytical failure |
| Conditions | HPLC/LC-MS impurity profiling of Tenofovir API batches |
Analytical and QC laboratories must procure the exact diethyl ester standard, as the free acid API cannot be used to calibrate for residual protected intermediates.
The free phosphonic acid form of Tenofovir is highly polar and zwitterionic, rendering it virtually insoluble in standard non-polar organic solvents and extremely difficult to extract from aqueous phases. In contrast, the diethyl esterification in CAS 180587-75-1 masks the polar phosphonate, conferring high solubility in standard organic solvents such as dichloromethane, ethyl acetate, and alcohols. This lipophilicity allows for highly efficient aqueous-organic liquid-liquid extractions during the upstream synthesis steps [1].
| Evidence Dimension | Organic Solvent Solubility and Extractability |
| Target Compound Data | High solubility in standard organic solvents (enables standard liquid-liquid extraction) |
| Comparator Or Baseline | Tenofovir free acid (insoluble in standard organics, requires complex isolation) |
| Quantified Difference | Enables direct organic phase processing without specialized polar aprotic solvent systems |
| Conditions | Upstream synthetic workup and purification |
Procuring or maintaining the compound in its diethyl ester form drastically simplifies downstream purification and extraction protocols compared to handling the intractable free acid.
Leveraging its optimized hydrolysis kinetics, Tenofovir diethyl ester is the ideal starting point for telescoped, one-pot syntheses of advanced prodrugs like Tenofovir disoproxil fumarate (TDF). By utilizing mild TMSCl/NaBr deprotection directly coupled with alkylation, manufacturers can bypass the isolation of the highly polar free acid, significantly boosting overall API yield and reducing solvent waste[1].
As a critical, structurally distinct intermediate, the diethyl ester is a mandatory reference standard for quality control laboratories. It is used to calibrate HPLC and LC-MS instruments to detect residual protected intermediates in final API batches, ensuring that the deprotection steps were complete and the product meets stringent pharmacopeial purity thresholds [2].
Due to its enhanced organic solubility compared to the zwitterionic free acid, the diethyl ester is highly favored in upstream synthetic workflows. It allows process chemists to utilize standard aqueous-organic liquid-liquid extractions for purification, avoiding the cumbersome handling and poor phase-partitioning behavior of the deprotected phosphonic acid [3].